molecular formula C9H16 B1200222 cis-Hydrindane CAS No. 4551-51-3

cis-Hydrindane

Cat. No.: B1200222
CAS No.: 4551-51-3
M. Wt: 124.22 g/mol
InChI Key: BNRNAKTVFSZAFA-DTORHVGOSA-N
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Description

cis-Hydrindane: is a bicyclic organic compound with the molecular formula C_9H_14. It is a structural motif found in many natural products and synthetic compounds. The term “cis” refers to the specific stereochemistry of the compound, where the substituents on the ring system are on the same side. This configuration is crucial for the compound’s stability and reactivity.

Mechanism of Action

Target of Action

cis-Hydrindane is a complex organic compound that is found in a number of natural products . It’s important to note that the targets can vary depending on the specific bioactive natural product in which this compound is a constituent.

Mode of Action

It is known that this compound is more stable than its trans-isomer . This stability is partly due to the ability of this compound to adopt two conformations, while the trans-isomer has only one rigid conformation . This flexibility allows this compound to interact with its targets in a more dynamic manner.

Biochemical Pathways

It is known that this compound is an important intermediate in bioactive natural product synthesis . Therefore, it can be inferred that this compound may play a role in the biochemical pathways that lead to the synthesis of these natural products.

Pharmacokinetics

The stability of this compound suggests that it may have good bioavailability .

Result of Action

Given its presence in various bioactive natural products, it can be inferred that this compound likely contributes to the biological activity of these compounds .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, the stability of this compound is known to depend on the ring system . Therefore, changes in the chemical environment could potentially affect the stability of this compound and, consequently, its action and efficacy.

Biochemical Analysis

Biochemical Properties

cis-Hydrindane plays a significant role in biochemical reactions due to its stability and reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with hydrolase enzymes, facilitating the hydrolysis of ester bonds. This interaction is crucial for the breakdown of complex molecules into simpler ones, aiding in various metabolic processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases, which are essential for cell signaling. This modulation can lead to changes in gene expression, affecting cellular functions such as growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their activity. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain metabolic processes without causing significant adverse effects. At high doses, this compound can be toxic, leading to cellular damage and impaired function. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. The compound is known to be metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function. For example, this compound can be transported into cells via organic anion transporters, facilitating its entry into target cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function, as it may interact with different biomolecules depending on its location within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of cis-Hydrindane typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the desired functionalization and the specific application of the compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) is frequently used for hydrogenation reactions.

    Substitution: Reagents such as alkyl halides and bases like potassium carbonate are used for substitution reactions.

Major Products:

    Oxidation: Hydrindanones

    Reduction: Reduced hydrindane derivatives

    Substitution: Functionalized hydrindane compounds

Properties

IUPAC Name

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRNAKTVFSZAFA-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CCC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020887
Record name cis-Hexahydroindan
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Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4551-51-3, 3296-50-2
Record name rel-(3aR,7aS)-Octahydro-1H-indene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-1H-indene, cis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Hexahydroindan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Hydrindane
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Record name trans-Hydrindane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTAHYDRO-1H-INDENE, CIS-
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Synthesis routes and methods

Procedure details

Hydrogenating the tetrahydroindane derivative with hydrogen in the presence of a palladium-, platinum-, or rhodium-containing hydrogenation catalyst to produce a perhydroindane derivative;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is cis-hydrindane and why is it relevant in organic chemistry?

A1: this compound is a bicyclic hydrocarbon with a fused cyclohexane and cyclopentane ring system, where the hydrogen atoms on the bridgehead carbons are oriented on the same side of the ring system. This structural motif is frequently found in various natural products, including terpenes and steroids, leading to significant interest in its synthesis and functionalization for various applications.

Q2: What are some natural products that contain the this compound skeleton?

A2: Several natural products incorporate a this compound framework, such as:

  • Nootkatone: An insect repellent found in grapefruit and other citrus fruits. [, ]
  • Noreremophilanes: A class of compounds produced by Ligularia plants, some displaying anti-angiogenic activity. [, ]
  • Pleuromutilin: An antibacterial natural product. []
  • Faurinone: A natural product with a proposed structure containing a this compound. [, ]
  • Dendronobiloside A: A natural product whose aglycon unit features a this compound. []
  • Coriamyrtin: A neurotoxin found in the Coriariaceae family of plants. []
  • Coronafacic Acid: A plant toxin with potential applications in the development of herbicides and antitumor agents. [, , ]
  • Lycoposerramine-R: An alkaloid with a complex structure incorporating a this compound moiety. []
  • Huperzine Q: An alkaloid possessing a this compound skeleton. []
  • Sieboldine A: A natural product with a this compound core containing a quaternary carbon center. []

Q3: What synthetic strategies are commonly employed for the construction of the this compound framework?

A3: Several strategies have been developed for the stereoselective synthesis of cis-hydrindanes, including:

  • Extraction from Tricyclo[5.2.1.0(2,6)]decane Systems: These systems readily rearrange to afford cis-hydrindanes, offering stereochemical control due to the inherent bias in the starting material. [, , , ]
  • Diels-Alder/Aldol Sequence: This approach utilizes a Diels-Alder reaction followed by an aldol condensation, enabling the diastereoselective synthesis of functionalized cis-hydrindanes and cis-decalins. [, , ]
  • Zinc Bromide Catalyzed Cascade Cyclization: This method offers a highly convergent route to cis-hydrindanes bearing all-carbon quaternary centers through a Diels-Alder/carbocyclization cascade. []
  • Samarium(II) Iodide-Mediated Cyclizations: This approach features highly diastereoselective cyclizations using SmI2, offering flexibility in accessing various decorated cis-hydrindanes. []
  • Photochemical [2+2] Cycloaddition: This method provides a facile route to angularly substituted cis-hydrindanes and cis-decalins. []
  • Intramolecular Diels-Alder Reaction: This strategy allows for the selective construction of cis-fused hydrindane skeletons with quaternary angular stereogenic centers via an endo transition state. []
  • Rhodium(I)/Chiral Diene Catalyzed Asymmetric Desymmetrization: This approach uses a chiral Rh(I) catalyst to facilitate a cascade syn-arylation/1,4-addition reaction, leading to enantioenriched cis-hydrindanes. []
  • Diphenylprolinol Silyl Ether Mediated Domino Reaction and Aldol Condensation: This one-pot process generates substituted chiral hydrindanes in a highly enantioselective manner. []

Q4: How does the stereochemistry of this compound influence its reactivity and applications?

A4: The cis-configuration of the ring junction in this compound imposes significant steric constraints on the molecule, influencing its reactivity and conformational preferences. This can lead to selective transformations, allowing for the controlled introduction of substituents and the construction of complex molecular architectures.

Q5: Are there any studies on the conformational analysis of this compound derivatives?

A5: Yes, 13C NMR spectroscopy combined with force field calculations have been employed to study the conformational preferences of this compound derivatives. These studies provide insights into the influence of substituents on the conformational equilibrium and the energy barriers associated with ring inversions. []

Q6: How do researchers explore structure-activity relationships (SAR) in this compound-containing compounds?

A6: By synthesizing a series of this compound derivatives with systematic modifications to their structures, researchers can evaluate the impact of these changes on biological activity. For example, in the study of noreremophilanes, various derivatives were synthesized and tested for their anti-angiogenic properties using zebrafish assays. This allowed for the identification of structural features essential for activity and the development of more potent and less toxic analogs. []

Q7: Has the this compound motif been used in the development of any synthetically useful building blocks?

A7: Yes, enantiopure 3,10-dioxygenated tricyclo[5.2.1.02,6]decane derivatives, readily accessible from this compound precursors, have shown promise as versatile chiral building blocks. These compounds can be transformed into various optically pure cis-hydrindanes, cis-hydroisoquinolones, and diquinanes, which are valuable intermediates in the synthesis of complex alkaloids. []

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